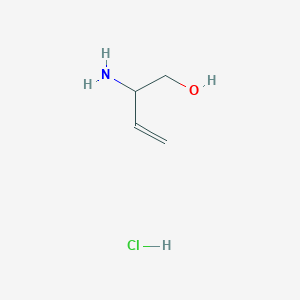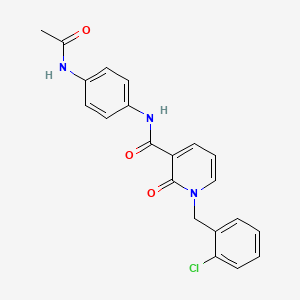
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate, also known as EDP-788, is a chemical compound that has shown potential as a treatment for various diseases.
Mécanisme D'action
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate works by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. For example, in cancer research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate inhibits the activity of a protein called focal adhesion kinase (FAK), which is involved in tumor growth and metastasis. In Alzheimer's disease research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate inhibits the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in inflammation and neuron damage. In multiple sclerosis research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate inhibits the activity of a protein called matrix metalloproteinase-9 (MMP-9), which is involved in inflammation and nerve cell damage.
Biochemical and Physiological Effects:
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been shown to inhibit tumor growth and metastasis, reduce the formation of new blood vessels that feed tumors, and induce cancer cell death. In Alzheimer's disease research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been shown to reduce inflammation, improve cognitive function, and protect neurons from damage. In multiple sclerosis research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been shown to reduce inflammation and protect nerve cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate in lab experiments is its specificity for certain enzymes and proteins involved in disease processes. This allows researchers to target specific pathways and processes involved in disease development. However, one limitation of using 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate in lab experiments is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and human subjects.
Orientations Futures
There are several future directions for research on 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate. One direction is to further investigate its potential as a treatment for cancer, Alzheimer's disease, and multiple sclerosis. Another direction is to study its potential in other diseases and conditions, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to determine the optimal dosing and administration of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate for maximum efficacy and safety.
Méthodes De Synthèse
The synthesis of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate involves several steps, including the reaction of 3,6-dichloropyridine-2-carboxylic acid with 2-(2-ethylpiperidin-1-yl)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with ethyl chloroformate to form the final product, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate.
Applications De Recherche Scientifique
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been studied for its potential to treat various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In cancer research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has shown promise as a potential inhibitor of tumor growth and metastasis. In Alzheimer's disease research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been studied for its potential to improve cognitive function and reduce inflammation. In multiple sclerosis research, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been studied for its potential to reduce inflammation and protect nerve cells.
Propriétés
IUPAC Name |
[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-2-10-5-3-4-8-19(10)13(20)9-22-15(21)14-11(16)6-7-12(17)18-14/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQRIGHHUJMOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682465.png)





![5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2682479.png)

![methyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2682481.png)
![3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2682482.png)


![Benzo[b]thiophen-7-ylmethanamine hydrochloride](/img/structure/B2682485.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2682486.png)